molecular formula C10H17Br B13943515 3-Bromocyclodecene CAS No. 56325-56-5

3-Bromocyclodecene

Cat. No.: B13943515
CAS No.: 56325-56-5
M. Wt: 217.15 g/mol
InChI Key: FDNGUEYNQDEJBD-UHFFFAOYSA-N
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Description

3-Bromocyclodecene is an organic compound with the molecular formula C10H17Br It is a brominated derivative of cyclodecene, characterized by the presence of a bromine atom attached to the third carbon of the cyclodecene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromocyclodecene can be synthesized through the allylic bromination of cyclodecene. One common method involves the use of N-bromosuccinimide (NBS) in the presence of ultraviolet light. The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts an allylic hydrogen atom from cyclodecene, forming an allylic radical. This radical then reacts with bromine to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and light intensity, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-Bromocyclodecene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form cyclodecene derivatives.

    Addition Reactions: The double bond in the cyclodecene ring can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.

    Addition: Reagents like hydrogen bromide (HBr) or bromine (Br2) can be used to add across the double bond.

Major Products Formed

    Substitution: Products include cyclodecene derivatives with various substituents replacing the bromine atom.

    Elimination: Products include cyclodecene and its isomers.

    Addition: Products include dibromocyclodecene and other halogenated derivatives.

Scientific Research Applications

3-Bromocyclodecene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving the modification of biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromocyclodecene in chemical reactions involves the formation of reactive intermediates, such as radicals or carbocations, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The presence of the bromine atom significantly influences the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromocyclohexene: Another brominated cyclic compound with similar reactivity.

    Cyclodecene: The parent compound without the bromine atom.

    3-Chlorocyclodecene: A chlorinated analogue with different reactivity due to the presence of chlorine instead of bromine.

Uniqueness

3-Bromocyclodecene is unique due to the presence of the bromine atom, which imparts distinct reactivity patterns compared to its non-brominated or chlorinated analogues. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution and elimination reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

56325-56-5

Molecular Formula

C10H17Br

Molecular Weight

217.15 g/mol

IUPAC Name

3-bromocyclodecene

InChI

InChI=1S/C10H17Br/c11-10-8-6-4-2-1-3-5-7-9-10/h6,8,10H,1-5,7,9H2

InChI Key

FDNGUEYNQDEJBD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC=CC(CCC1)Br

Origin of Product

United States

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